molecular formula C25H20ClN3O3S B11143856 (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11143856
M. Wt: 478.0 g/mol
InChI Key: OETYELPYBOQCQY-JCMHNJIXSA-N
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Description

The compound “(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of hydrazine derivatives with appropriate nitriles or carboxylic acids.

    Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the furan and phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may yield amines.

Scientific Research Applications

Biological Applications

The biological activity of this compound is hypothesized based on its structural characteristics. Compounds with similar frameworks have been shown to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that thiazole and triazole derivatives often demonstrate significant antimicrobial properties. The compound's structural components suggest potential efficacy against various bacterial strains and fungi .
  • Anticancer Properties : Several studies have reported that compounds containing thiazole and furan rings can inhibit tumor growth by affecting cell proliferation pathways. The specific arrangement of substituents in this molecule may enhance its anticancer activity against different cancer cell lines .
  • Anti-inflammatory Effects : Similar compounds have been associated with anti-inflammatory properties, making them candidates for treating inflammatory diseases. The interaction of the compound with inflammatory mediators could be a focus for future studies .

Synthesis Techniques

The synthesis of (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be approached through various methods:

  • Condensation Reactions : Utilizing aldehydes and ketones in the presence of appropriate catalysts.
  • Cyclization Processes : Involving thiazole and triazole formation through cyclization reactions with suitable precursors.
  • Functional Group Modifications : Targeted modifications to enhance solubility and bioavailability.

Antimicrobial Activity Assessment

A study examined the antimicrobial efficacy of structurally similar thiazole derivatives against common pathogens. Results indicated a significant inhibition zone for compounds with similar substituents to those found in this compound, suggesting its potential effectiveness against bacterial infections.

Anticancer Research

In vitro studies on related compounds demonstrated that modifications in the thiazole ring could lead to enhanced cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The findings support the hypothesis that this compound may exhibit similar properties due to its structural analogies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-methoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(4-ethoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of “(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its specific substituents, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by its unique structural features, including thiazole and triazole rings. These structural elements are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₄ClN₃O₂S
  • Molecular Weight : 478.0 g/mol
  • Key Functional Groups :
    • Thiazole and triazole rings
    • Butoxyphenyl group
    • Chlorophenyl furan moiety

These features suggest potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound is hypothesized based on its structural components. Compounds with similar structures often exhibit:

  • Antimicrobial Activity : Many thiazole and triazole derivatives have shown effectiveness against a range of bacterial strains.
  • Anticancer Properties : The presence of furan and chlorophenyl groups may enhance the compound's ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties.

Antimicrobial Activity

A study indicated that compounds similar to (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} exhibited broad-spectrum antibacterial activity. For instance, derivatives containing the thiazole moiety were effective against multiple bacterial strains, outperforming standard antibiotics like streptomycin and tetracycline in certain cases .

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives containing furan moieties exhibit moderate to strong antiproliferative activity against human leukemia cell lines. The activity was found to be dose-dependent and correlated with the electron-donating properties of substituents on the thiazolidinone framework . This suggests that (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} could possess similar properties.

Comparative Analysis of Similar Compounds

To provide context for the biological activity of (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
Thiazolo[3,2-b][1,2,4]triazolesThiazole and triazole ringsAntimicrobialDiverse substitution patterns
Furan derivativesFuran ringAnti-inflammatoryVersatile reactivity
Chlorophenyl derivativesChlorinated aromatic ringAnticancerEnhanced lipophilicity

This table highlights how the unique structural aspects of (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} may influence its interactions and therapeutic potentials.

Properties

Molecular Formula

C25H20ClN3O3S

Molecular Weight

478.0 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H20ClN3O3S/c1-2-3-13-31-19-9-7-16(8-10-19)23-27-25-29(28-23)24(30)22(33-25)15-20-11-12-21(32-20)17-5-4-6-18(26)14-17/h4-12,14-15H,2-3,13H2,1H3/b22-15-

InChI Key

OETYELPYBOQCQY-JCMHNJIXSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=N2

Origin of Product

United States

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